(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide
Description
(E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group with a phenyl ring and a tert-pentyl group attached to the nitrogen atom
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO/c1-5-15(3,4)16-14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3,(H,16,17)/b12-11+ |
InChI Key |
QMTZDWQGYFYQEL-VAWYXSNFSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCC(C)(C)NC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE typically involves the reaction of (E)-2-methyl-3-phenyl-2-propenoic acid with tert-pentylamine. The reaction is carried out under anhydrous conditions using a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of tert-pentylamine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of (E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield nitro derivatives, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
(E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-METHYL-N-(TERT-BUTYL)-3-PHENYL-2-PROPENAMIDE
- (E)-2-METHYL-N-(TERT-HEXYL)-3-PHENYL-2-PROPENAMIDE
- (E)-2-METHYL-N-(TERT-OCTYL)-3-PHENYL-2-PROPENAMIDE
Uniqueness
(E)-2-METHYL-N-(TERT-PENTYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific tert-pentyl group, which can influence its chemical reactivity and biological activity. The presence of this group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds with different alkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
